molecular formula C22H34BNO4 B2883943 Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate CAS No. 937048-47-0

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Cat. No. B2883943
CAS RN: 937048-47-0
M. Wt: 387.33
InChI Key: CQDPPCJVLCWWIE-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate” is a laboratory chemical . It is also known by its synonyms CC30039CB, CC30039DA, CC30039DE, and CC30039ZZ .


Molecular Structure Analysis

The molecular formula of this compound is C22H34BNO4 . The InChI Key is ZDJWODLFNSRSNA-UHFFFAOYSA-N . The SMILES string representation is CC©©OC(=O)N1CCC(CC1)B1OC©©C©©O1 .


Physical And Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 387.33 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate is recognized for its role as a critical intermediate in the synthesis of biologically active compounds. For instance, it has been synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, highlighting its significance in the creation of pharmaceutical agents such as crizotinib. The total yield of this synthesis was reported at 49.9%, with structural confirmation provided by MS and 1 HNMR spectrum analysis (Kong et al., 2016).

Crystal Structure and Molecular Analysis

The crystal and molecular structure of related tert-butyl piperazine-1-carboxylate derivatives have been extensively studied, revealing the intricate details of their chemical framework. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate showcases the sterically congested nature of these molecules, which is essential for their pharmacological applications. This derivative was prepared using a modified Bruylants approach, signifying its potential for generating pharmacologically useful cores (Gumireddy et al., 2021).

Biological Evaluation and Activity

The biological activity and evaluation of certain tert-butyl piperazine-1-carboxylate derivatives have also been explored. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate underwent screening for its in vitro antibacterial and anthelmintic activity. This research demonstrated the compound's moderate anthelmintic activity and provided insights into its potential therapeutic uses. The structure-activity relationship was further elucidated through single crystal XRD data, highlighting the importance of molecular interactions in its biological efficacy (Sanjeevarayappa et al., 2015).

Safety and Hazards

This compound is classified as a GHS07 substance . It has hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is advised against food, drug, pesticide or biocidal product use .

properties

IUPAC Name

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BNO4/c1-20(2,3)26-19(25)24-13-11-16(12-14-24)17-9-8-10-18(15-17)23-27-21(4,5)22(6,7)28-23/h8-10,15-16H,11-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDPPCJVLCWWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

Using the procedure described for the preparation of Intermediate C, 4-(3-bromo-phenyl)-piperidine-1-carboxylic acid Pert-butyl ester was converted to the title compound. 1H NMR (CD3OD) δ 7.63 (bs, 1H), 7.60 (m, 1H), 7.32 (m, 1H), 7.31 (m, 1H), 4.23 (m, 2H), 2.83-2.62 (m, 3H), 1.80 (m, 2H), 1.62 (ddd, 2H), 1.47 (s, 6H), 1.33 (s, 3H), 1.24 (s, 9H).
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4-(3-bromo-phenyl)-piperidine-1-carboxylic acid
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[Compound]
Name
butyl ester
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reactant
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